Rhodomyrtone

Description

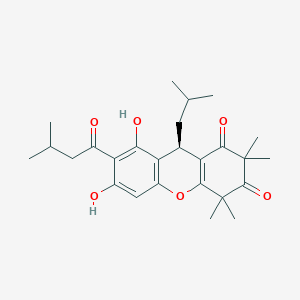

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H34O6 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

(9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione |

InChI |

InChI=1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3/t14-/m1/s1 |

InChI Key |

TYDBFNAOFZIICW-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |

Canonical SMILES |

CC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C |

Synonyms |

6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-di-one rhodomyrtone |

Origin of Product |

United States |

Foundational & Exploratory

Rhodomyrtone: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural antibiotic with significant activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the discovery and origin of this compound, its antibacterial efficacy, and its multifaceted mechanism of action. Detailed experimental protocols for its extraction, isolation, and biological characterization are presented, alongside a comprehensive summary of its quantitative antibacterial activity. Furthermore, this document visualizes key cellular pathways affected by this compound and outlines experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a natural acylphloroglucinol compound first isolated from the leaves of Rhodomyrtus tomentosa (Aiton) Hassk., a flowering plant belonging to the Myrtaceae family.[1][2][3] This evergreen shrub is native to Southeast Asian countries, where it has been traditionally used in medicine to treat various ailments, including diarrhea, urinary tract infections, and wound infections.[4] The potent antibacterial properties of R. tomentosa extracts, particularly against Gram-positive bacteria, led to the identification and isolation of this compound as the primary active constituent.[3][5]

The chemical structure of this compound has been elucidated as 6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione.[2] While the complete biosynthetic pathway of this compound in R. tomentosa is still under investigation, transcriptomic analyses have been employed to identify genes potentially involved in its synthesis.[6] Studies have also shown that the this compound content can vary between different genotypes of the plant, with some producing significantly higher yields.[6]

Antibacterial Activity

This compound exhibits potent bactericidal activity against a broad range of Gram-positive pathogens.[3][7][8] Its efficacy extends to clinically significant antibiotic-resistant strains, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[9][10] Notably, the minimum inhibitory concentrations (MICs) of this compound are often comparable to or even lower than those of conventional antibiotics like vancomycin.[1][5][11]

Quantitative Antibacterial Data

The following tables summarize the in vitro antibacterial activity of this compound and this compound-rich extracts against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | 0.25 - 0.5 | 0.5 - 2 | [11][12][13] |

| Staphylococcus aureus | MRSA (clinical isolates) | 0.25 - 8 | 0.25 - 8 | [9][14][15] |

| Staphylococcus epidermidis | ATCC 35984 & clinical isolates | 0.25 - 2 | 0.5 - 2 | [13][16] |

| Staphylococcus pseudintermedius | ATCC 49444 & clinical isolates | 0.5 - 2 | 2 - 8 | [12][17] |

| Streptococcus pyogenes | - | 0.25 - 2 | - | [7] |

| Streptococcus mutans | - | 0.25 - 2 | - | [7] |

| Propionibacterium acnes | - | 0.125 - 2 | - | [7] |

| Enterococcus faecalis | ATCC 29212 | 0.5 | - | [10][18] |

Table 2: Anti-Biofilm Activity of this compound

| Bacterial Species | Assay | Concentration | Effect | Reference(s) |

| Staphylococcus aureus | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [13][16] |

| Staphylococcus epidermidis | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [13][16] |

| Staphylococcus pseudintermedius | Biofilm Formation Inhibition | Sub-MIC | Significant inhibition | [12][17] |

| Staphylococcus aureus | Mature Biofilm Eradication | 16x MIC | Reduction in biofilm | [13][16] |

| Staphylococcus aureus | Mature Biofilm Eradication | 64x MIC | Destruction of organisms in biofilm | [13][16] |

Table 3: Time-Kill Kinetics of this compound

| Bacterial Species | Concentration | Time | Log Reduction in CFU/mL | Reference(s) |

| Staphylococcus aureus ATCC 25923 | 4x MIC | 3 hours | 3 | [13] |

| Staphylococcus epidermidis ATCC 35984 | 4x MIC | 13 hours | 3 | [13] |

| Staphylococcus pseudintermedius | 2x MIC | 8 hours | 4 | [12][17] |

| Epidemic MRSA | 8x MIC | 10 hours | 2 | [12] |

Mechanism of Action

The antibacterial mechanism of this compound is multifaceted, targeting multiple cellular processes in Gram-positive bacteria.[9][15] This pleiotropic activity may contribute to its potency and the low propensity for resistance development.[10][18]

Cell Membrane Disruption

A primary target of this compound is the bacterial cell membrane.[19] Unlike typical membrane-inserting molecules, this compound transiently binds to phospholipid head groups, causing a distortion of lipid packing.[19] This interaction leads to an increase in membrane fluidity and the formation of hyperfluid domains that trap essential membrane proteins.[8][19][20] Ultimately, this process results in the formation of large membrane vesicles, effectively removing vital proteins from their functional locations.[19][20] Scanning electron microscopy studies have visualized these effects, showing notable morphological disruptions and membrane damage in treated bacterial cells.[12][17][21]

Inhibition of Macromolecule Synthesis

This compound has been shown to accumulate in the bacterial cell wall and cell membrane, where it interferes with the synthesis of essential macromolecules.[22][23][24] Studies using radiolabelled precursors have demonstrated that this compound significantly inhibits the synthesis of DNA, RNA, proteins, and cell wall components.[22][23][24] This broad inhibition of macromolecular synthesis contributes to its potent bactericidal effect.[22][23]

Interference with Cellular Signaling and Virulence

This compound also impacts bacterial signaling pathways and the expression of virulence factors. It has been shown to decrease the activity of the alternative sigma factor B (SigB) in S. aureus, a global regulator of stress response and virulence genes.[14] Furthermore, at sub-inhibitory concentrations, this compound can modulate the expression of genes involved in metabolic pathways, membrane function, and transport systems.[25] It also exhibits anti-biofilm activity by inhibiting the formation of biofilms and disrupting established ones.[7][13][16] This is, in part, attributed to the inhibition of quorum sensing pathways.[26]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from methods described in the literature.[1][5][12][27]

-

Plant Material Collection and Preparation : Collect fresh leaves of Rhodomyrtus tomentosa. A voucher specimen should be deposited in a recognized herbarium for authentication.[12] The leaves are dried and ground into a fine powder.

-

Extraction : Macerate the dried leaf powder in 95% ethanol at room temperature for 5-7 days, with the solvent being replaced multiple times.[1][12][27]

-

Concentration : Pool the ethanolic filtrates and concentrate them using a rotary evaporator to obtain a crude extract.[12][27]

-

Fractionation (Optional) : The crude extract can be subjected to partitioning with solvents of varying polarity (e.g., acetone) to enrich the this compound content.[12]

-

Chromatographic Purification : Purify this compound from the crude extract or enriched fraction using column chromatography. A typical method involves using a silica gel stationary phase and a gradient elution system with solvents like hexane and ethyl acetate.[28]

-

Purity Confirmation : The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[28] High-Performance Liquid Chromatography (HPLC) is used for quantification.[12][21]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

-

Bacterial Suspension Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Broth Microdilution : Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

-

Inoculation and Incubation : Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 16-20 hours.[12]

-

MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination : To determine the MBC, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetics Assay

-

Inoculum Preparation : Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Exposure to this compound : Add this compound at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspension.[12] Include a growth control without this compound.

-

Sampling and Plating : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto an appropriate agar medium.[12]

-

Colony Counting and Analysis : After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.

Biofilm Inhibition and Eradication Assays

This protocol is based on the crystal violet staining method.[12]

-

Biofilm Formation : Grow bacteria in a 96-well microtiter plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) at 37°C for 24 hours to allow for biofilm formation.[12]

-

Biofilm Inhibition Assay : To assess inhibition of biofilm formation, add sub-inhibitory concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.

-

Biofilm Eradication Assay : To assess the eradication of mature biofilms, form the biofilms for 24 hours, then remove the planktonic cells and add fresh medium containing various concentrations of this compound. Incubate for a further 24 hours.

-

Staining and Quantification : After incubation, wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Stain the adherent biofilms with 0.1% crystal violet for 30 minutes.[12] Wash away the excess stain and solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Visualizations

Proposed Antibacterial Mechanism of this compound

Caption: Proposed multifaceted antibacterial mechanism of this compound.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the isolation and evaluation of this compound.

Safety and Toxicology

Preliminary safety and toxicology studies suggest that this compound has low toxicity.[4][7] In vitro studies have shown very low cytotoxicity against normal human fibroblasts.[4] Furthermore, this compound did not cause significant hemolysis of human erythrocytes at concentrations well above its MIC values.[4][10] In vivo studies in animal models, such as Galleria mellonella and zebrafish embryos, have also demonstrated a good safety profile.[4] An oral toxicity study in mice indicated no systemic toxicity at high doses.[4] These findings support the potential for further development of this compound as a therapeutic agent.[4]

Conclusion and Future Directions

This compound, isolated from Rhodomyrtus tomentosa, is a promising natural antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains. Its multifaceted mechanism of action, which involves cell membrane disruption and the inhibition of multiple macromolecular synthesis pathways, makes it an attractive candidate for further drug development. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on elucidating its complete biosynthetic pathway to enable synthetic or semi-synthetic production, optimizing its formulation for clinical delivery, and conducting comprehensive preclinical and clinical trials to fully assess its therapeutic potential and safety in humans.

References

- 1. This compound as a New Natural Antibiotic Isolated from Rhodomyrtus tomentosa Leaf Extract: A Clinical Application in the Management of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. This compound: a new candidate as natural antibacterial drug from Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Genomic and Transcriptional Profiling Analysis and Insights into this compound Yield in Rhodomyrtus tomentosa (Aiton) Hassk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. This compound-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. This compound decreases Staphylococcus aureus SigB activity during exponentially growing phase and inhibits haemolytic activity within membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. This compound-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial mechanisms of this compound against important hospital-acquired antibiotic-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The novel antibiotic this compound traps membrane proteins in vesicles with increased fluidity | PLOS Pathogens [journals.plos.org]

- 20. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic this compound: Antibacterial Activity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant <i>Staphylococcus</i> <i>aureus</i> - ProQuest [proquest.com]

- 23. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of quorum sensing regulation and stress tolerance by Rhodomyrtus tomentosa extracts and this compound as an alternative treatment for zoonotic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basic Chemical Properties and Structure of Rhodomyrtone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties, structural details, and relevant experimental methodologies for the natural acylphloroglucinol, Rhodomyrtone. Sourced from the leaves of Rhodomyrtus tomentosa, this compound has garnered significant interest for its potent biological activities, particularly its efficacy against Gram-positive bacteria.

Chemical Identity and Properties

This compound is a complex acylphloroglucinol characterized by a xanthone core. It is a chiral, uncharged molecule with evenly distributed polar and nonpolar groups.[1] Natural extracts typically contain a racemic mixture of (R)- and (S)-enantiomers.[1]

Physicochemical and Identification Parameters

The key chemical identifiers and physical properties of this compound are summarized in the table below, compiled from multiple chemical databases and experimental reports.

| Property | Value | Citation(s) |

| IUPAC Name | (9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione | [2] |

| Molecular Formula | C₂₆H₃₄O₆ | [3][4] |

| Molecular Weight | 442.54 g/mol | [3][4] |

| CAS Number | 468757-69-9 | [3][4] |

| Appearance | Solid, powder | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Poorly soluble in water. | [3][5] |

| Storage Temperature | -20°C | [3] |

| SMILES String | CC(C)C[C@@H]1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | [2] |

| InChI Key | TYDBFNAOFZIICW-CQSZACIVSA-N | [2] |

Predicted Pharmacokinetic Properties (SwissADME)

Computational modeling provides insights into the potential behavior of this compound in vivo.

| Parameter | Prediction | Citation(s) |

| Lipophilicity (XLogP3) | 5.8 | [2] |

| Water Solubility | Poorly soluble | [5] |

| Gastrointestinal (GI) Absorption | High | [5] |

| Biopharmaceutics Classification System (BCS) | Class II (hypothesized) | [5] |

Chemical Structure and Elucidation

The complex tricycle structure of this compound features a xanthene core derived from an acylphloroglucinol and a β-triketone moiety. The definitive structural elucidation was accomplished through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography.[2]

While the raw spectral data from the original elucidation is not widely available, the purity and identity of isolated this compound are routinely confirmed using standard spectroscopic methods.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments. ¹H NMR characteristically shows signals for hydrogen-bonded hydroxyl protons, aromatic protons, and protons associated with the isovaleryl and isobutyl (referred to as 2-methylpropyl) side chains.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups present in the structure.[3][8] For example, IR data for a this compound derivative, 6-O-(2-bromoethyl) this compound, shows characteristic absorption bands at 3421 cm⁻¹ (hydroxyl), and 1710, 1645, 1610, and 1585 cm⁻¹ (carbonyls and C=C bonds).[8]

Experimental Protocols

Isolation of this compound from Rhodomyrtus tomentosa

This protocol is a synthesized methodology based on established procedures for extracting and purifying this compound.[6][7]

Objective: To isolate pure this compound from the dried leaves of R. tomentosa.

Materials:

-

Dried, powdered leaves of R. tomentosa

-

95% Ethanol

-

Acetone

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Silica gel 60 for column chromatography

-

Rotary evaporator, filtration apparatus, chromatography columns

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Methodology:

-

Extraction: Macerate 800 g of ground, dried leaf powder in 95% ethanol at room temperature (approx. 25°C) for 5-7 days. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Pool the ethanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a dark green crude extract.

-

Partitioning: Partition the crude ethanolic extract with acetone. The resulting acetone-soluble fraction, which is enriched with this compound, is collected for further purification.

-

Column Chromatography: a. Prepare a slurry of silica gel 60 in hexane and pack it into an appropriately sized chromatography column. b. Adsorb the concentrated acetone-soluble fraction onto a small amount of silica gel and load it onto the top of the packed column. c. Elute the column using an isocratic mobile phase of hexane:ethyl acetate (92:8 v/v). d. Collect the eluent in fractions (e.g., 20 mL each).

-

Fraction Analysis: a. Monitor the collected fractions using TLC with a hexane:ethyl acetate mobile phase. b. Visualize spots under UV light (254 nm). This compound typically has an Rf value of approximately 0.34 in this system.[7] c. Pool the fractions that show a prominent spot corresponding to pure this compound.

-

Final Purification: Concentrate the pooled, pure fractions using a rotary evaporator to yield this compound as a solid. Confirm the purity and identity using NMR and MS analysis.[4]

Caption: Inhibitory effects of this compound on MAPK and Akt/NF-κB pathways.

References

- 1. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic this compound: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

Rhodomyrtone: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, a potent acylphloroglucinol antibiotic, has garnered significant attention for its broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the natural occurrence of this compound, primarily in Rhodomyrtus tomentosa, and delineates its putative biosynthetic pathway. Quantitative data on this compound concentration in its natural source are presented in tabular format for comparative analysis. Detailed experimental protocols for extraction, isolation, and quantification are provided to facilitate further research. Furthermore, a proposed biosynthetic pathway for this compound is visualized using a DOT language diagram, offering a model for understanding its formation in planta. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a natural acylphloroglucinol compound predominantly found in the evergreen shrub Rhodomyrtus tomentosa (Aiton) Hassk., a member of the Myrtaceae family.[1][2] This plant, also known as rose myrtle, is native to Southern and Southeastern Asia and is used in traditional medicine to treat various ailments. The primary source of this compound within the plant is the leaves, from which it is typically extracted.[1][2] Natural extracts of this compound contain a mixture of (R)- and (S)-rhodomyrtone isomers.[1][2]

Quantitative Analysis of this compound in Rhodomyrtus tomentosa

The concentration of this compound in Rhodomyrtus tomentosa can vary depending on the genotype of the plant and geographical location. Studies have quantified the this compound content in different plant materials, providing valuable data for sourcing and standardization.

| Plant Material | Genotype/Origin | Extraction Method | Quantification Method | This compound Concentration | Reference |

| Leaves | Surat Thani genotype (high-rhodomyrtone) | Supercritical Fluid Extraction (SFE) | High-Performance Liquid Chromatography (HPLC) | 149.83 ± 0.08 µg/mL | [3] |

| Leaves | Songkhla genotype (low-rhodomyrtone) | Supercritical Fluid Extraction (SFE) | High-Performance Liquid Chromatography (HPLC) | 25.89 ± 0.09 µg/mL | [3] |

| Leaves | Phatthalung Province, Thailand | 95% Ethanol Maceration | High-Performance Liquid Chromatography (HPLC) | 489.08 mg/g (in fraction F4) | [4][5] |

| Dried Leaf Powder | Not Specified | 95% Ethanol Extraction | Not Specified | Not Specified (isolated as pure compound) | [3] |

Putative Biosynthesis Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated; however, based on its chemical structure as an acylphloroglucinol, a plausible pathway can be proposed. This putative pathway is informed by the general understanding of acylphloroglucinol biosynthesis in plants and transcriptomic studies of Rhodomyrtus tomentosa. The biosynthesis is thought to proceed via the polyketide pathway.

The proposed pathway begins with the condensation of one molecule of isovaleryl-CoA (derived from the amino acid leucine) with three molecules of malonyl-CoA. This condensation is likely catalyzed by a type III polyketide synthase, such as a chalcone synthase-like enzyme, to form the phloroglucinol core. Subsequent enzymatic modifications, including methylation and gem-dimethylation, would lead to the formation of the this compound scaffold. Transcriptomic analysis of high- and low-rhodomyrtone producing genotypes of R. tomentosa suggests the involvement of genes related to the phenylpropanoid biosynthesis pathway, although their exact roles in this compound biosynthesis are yet to be determined.[6]

Experimental Protocols

Extraction and Isolation of this compound from Rhodomyrtus tomentosa Leaves

This protocol is adapted from previously published methods and provides a general procedure for the extraction and isolation of this compound.[3][4]

Materials:

-

Dried, ground leaves of Rhodomyrtus tomentosa

-

95% Ethanol

-

Acetone

-

Hexane

-

Ethyl acetate

-

Silica gel 60 for column chromatography

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm)

-

Anisaldehyde/H₂SO₄ spray reagent

Procedure:

-

Maceration: Macerate the ground, dried leaves (e.g., 800 g) in 95% ethanol at room temperature for 7 days. This process should be repeated three times to ensure exhaustive extraction.[4]

-

Concentration: Pool the ethanol filtrates and concentrate them using a rotary evaporator to obtain a crude extract.[4]

-

Partitioning: Partition the dried extract with acetone. The acetone-soluble fraction will contain this compound.

-

Column Chromatography: Subject the acetone-soluble fraction to column chromatography on silica gel 60. Elute the column with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The TLC plates can be visualized under a UV lamp at 254 nm and by spraying with anisaldehyde/H₂SO₄ reagent followed by heating. This compound will appear as a dark blue spot under UV and an orange spot after spraying and heating.

-

Purification: Combine the fractions containing this compound and further purify using repeated column chromatography or other techniques like medium-pressure liquid chromatography (MPLC) to obtain pure this compound.[1][2]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in plant extracts or fractions.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

This compound standard of known purity

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the this compound standard)

-

-

Analysis: Inject the calibration standards to construct a calibration curve (peak area vs. concentration). Inject the prepared samples and determine the peak area of this compound.

-

Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound stands out as a promising natural antibiotic with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural occurrence, with a focus on its primary source, Rhodomyrtus tomentosa. The quantitative data and detailed experimental protocols offer a practical foundation for researchers to further investigate this compound. The proposed biosynthetic pathway, while putative, provides a logical framework for future studies aimed at elucidating the enzymatic and genetic machinery responsible for its production. A deeper understanding of this compound's biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for future drug development endeavors.

References

- 1. Frontiers | De novo Transcriptome Characterization of Rhodomyrtus tomentosa Leaves and Identification of Genes Involved in α/β-Pinene and β-Caryophyllene Biosynthesis [frontiersin.org]

- 2. De novo Transcriptome Characterization of Rhodomyrtus tomentosa Leaves and Identification of Genes Involved in α/β-Pinene and β-Caryophyllene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic and Transcriptional Profiling Analysis and Insights into this compound Yield in Rhodomyrtus tomentosa (Aiton) Hassk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Acylphloroglucinols in Traditional Asian Medicine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with one or more acyl groups. These natural products are prominently found in various plant families and have been cornerstones in traditional Asian medicine for centuries. Notably, species from the genera Hypericum, Dryopteris, and Garcinia have been utilized for their therapeutic properties, which are now largely attributed to their rich acylphloroglucinol content. This technical guide provides an in-depth overview of the core pharmacology, traditional uses, and modern scientific validation of these compounds, with a focus on their potential for contemporary drug development.

Traditional Asian Medicine Context

Several plants rich in acylphloroglucinols have a long history of use in traditional Asian medicine for a variety of ailments.

-

Hypericum perforatum (St. John's Wort): In Traditional Chinese Medicine (TCM), this plant is known as "Guan Ye Lian Qiao".[1] It has been traditionally used to treat conditions such as hemoptysis, hematemesis, and trauma, and also to dispel external moisture-heat and relieve muscle pain.[1] Modern research has focused on its antidepressant effects, largely attributed to the acylphloroglucinol hyperforin.[2]

-

Dryopteris crassirhizoma (Male Fern): Known as "Guan Zhong" in TCM, the rhizome of this fern has been used for its heat-clearing and detoxifying properties.[3][4] It has been traditionally prescribed for preventing and treating viral and bacterial infections, including epidemic flu, as well as for parasitic infestations.[3][4]

-

Garcinia multiflora : This plant has been used in traditional medicine in Southeast Asia to treat fever, diarrhea, and dysentery.[5] The bark is also used externally to reduce inflammation.[6]

-

Hypericum japonicum : This herb, known as "Tian-Ji-Huang" or "Di-Er-Cao" in Chinese medicine, has a long history of use for relieving internal heat, hemostasis, and detumescence.[4] It is also used in other Asian countries for treating conditions like infectious hepatitis and gastrointestinal disorders.[4]

-

Myrtus communis (Myrtle): While more prevalent in Mediterranean traditional medicine, its use extends to Asia. The leaves and berries are used to treat diarrhea, dysentery, gastric ulcers, and inflammatory conditions.[7][8]

Pharmacological Activities and Quantitative Data

Acylphloroglucinols exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects. The following tables summarize the quantitative data for some of these activities.

Table 1: Anti-inflammatory Activity of Acylphloroglucinols

| Compound | Target/Assay | IC50 (µM) | Cell Line | Source |

| Diacylphloroglucinol derivative | iNOS Inhibition | 19.0 ± 1.4 | RAW 264.7 macrophages | [3] |

| Diacylphloroglucinol derivative | NF-κB Inhibition | 34.0 ± 8.5 | RAW 264.7 macrophages | [3] |

| Alkylated acylphloroglucinol | iNOS Inhibition | 19.5 ± 0.7 | RAW 264.7 macrophages | [3] |

| Alkylated acylphloroglucinol | NF-κB Inhibition | 37.5 ± 3.5 | RAW 264.7 macrophages | [3] |

| Sampsonione B | NF-κB Inhibition | ~2.64 (88% inhibition at 30 µM) | RAW 264.7 macrophages | [3] |

| Garcinol | iNOS and COX-2 | Not specified (effective at 10-30 µM) | THP-1 and RAW264.7 cells | [9] |

Table 2: Antimicrobial Activity of Acylphloroglucinols

| Compound | Organism | MIC (µg/mL) | Source |

| Olympiforin B | Staphylococcus aureus (MRSA) | 1 | [10] |

| Olympiforin A-E (Compound 1) | Staphylococcus aureus (MRSA) | 0.5-1 | [11] |

| Acylphloroglucinol derivative (A5) | Staphylococcus aureus (MRSA) | 0.98 | [12] |

| Filixic acid ABA | Staphylococcus aureus | 2.5 | [13] |

| Filixic acid ABA | Staphylococcus epidermidis | 2.5 | [13] |

Table 3: Cytotoxic Activity of Acylphloroglucinols

| Compound | Cell Line | IC50 (µM) | Source |

| Xanthochymusone N | HepG2 (Liver Cancer) | 7.3 | [5] |

| Garcimultinone E | MCF-7 (Breast Cancer) | 9.81 ± 1.56 | [2] |

| Garcimultinone E | T98 (Glioblastoma) | 11.67 ± 1.83 | [2] |

| Garcimultinone E | HepG2 (Liver Cancer) | 12.01 ± 2.11 | [2] |

| Garsubelone B | MCF-7 (Breast Cancer) | 17.00 ± 2.75 | [2] |

| Garsubelone B | T98 (Glioblastoma) | 14.33 ± 2.03 | [2] |

| Garsubelone B | HepG2 (Liver Cancer) | 15.67 ± 2.33 | [2] |

| Olympiforin A and B | Various tumor cell lines | 1.2 - 24.9 | [10] |

Signaling Pathways and Mechanisms of Action

Acylphloroglucinols exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Pathways

A primary mechanism for the anti-inflammatory effects of acylphloroglucinols is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Acylphloroglucinols have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyprenylated Acylphloroglucinols With Different Carbon Skeletons From the Fruits of Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylphloroglucinol Derivatives from Garcinia multiflora with Anti-Inflammatory Effect in LPS-Induced RAW264.7 Macrophages [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Polyprenylated acylphloroglucinols from Garcinia species and structural revision of seven analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New polycyclic polyprenylated acylphloroglucinols with antidepressant activities from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

Preliminary Screening of Rhodomyrtone for Antibacterial Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising candidate in the search for novel antimicrobial agents.[1][2] This natural compound has demonstrated significant antibacterial activity, particularly against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4] Its unique mechanism of action, which distinguishes it from many existing antibiotics, minimizes the risk of cross-resistance and positions it as a valuable lead for further drug development.[2] This technical guide provides an in-depth overview of the preliminary screening of this compound for its antibacterial properties, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been extensively evaluated against various bacterial species. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Including MRSA, VISA, VRSA, LRSA | 0.25 - 2 | [5][6][7] |

| Staphylococcus epidermidis | - | 0.25 - 2 | [5] |

| Staphylococcus pseudintermedius | Clinical isolates | 0.5 - 2 | [8] |

| Streptococcus pyogenes | Clinical isolates | 0.39 - 1.56 | [9][10] |

| Streptococcus mutans | - | - | [1] |

| Streptococcus pneumoniae | Clinical isolates | 0.125 - 1 | [1][5] |

| Propionibacterium acnes | Clinical isolates | 0.12 - 0.5 | [1][5] |

| Enterococcus faecalis | ATCC 29212, VRE | 0.39 - 0.78 | [3][9] |

| Bacillus cereus | - | 0.39 - 0.78 | [9] |

| Bacillus subtilis | - | - | [9] |

| Clostridium difficile | - | 0.625 - 2.5 | [11] |

VISA: Vancomycin-Intermediate Staphylococcus aureus, VRSA: Vancomycin-Resistant Staphylococcus aureus, LRSA: Linezolid-Resistant Staphylococcus aureus

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various Gram-positive bacteria.

| Bacterial Species | Strain(s) | MBC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Including MRSA, VISA, VRSA, LRSA | 0.5 - 8 | [5][6] |

| Staphylococcus pseudintermedius | Clinical isolates | 2 - 8 | [8] |

| Streptococcus pyogenes | Clinical isolates | 0.39 - 1.56 | [10] |

| Enterococcus faecalis | VRE | - | [3] |

| Methicillin-resistant S. aureus | EMRSA-16 | 0.5 | [5] |

| S. aureus | ATCC 29213 | 1 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary screening of this compound's antibacterial properties.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory and bactericidal concentrations of an antimicrobial agent against a specific bacterium.

a. Preparation of Materials:

-

This compound Stock Solution: this compound powder (≥95% purity) is dissolved in 100% dimethyl sulfoxide (DMSO) and stored at -80°C.[6]

-

Bacterial Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB) and incubated at 37°C with aeration. The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard, which is approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[6][11]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[6] For specific bacteria like S. pyogenes, Todd Hewitt broth supplemented with 1% yeast extract may be used. For daptomycin testing, CAMHB is supplemented with 50 mg/L calcium.[6]

-

96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.[12]

b. Experimental Procedure:

-

Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in the appropriate broth directly in the 96-well plates. The final concentrations typically range from 0.03125 to 256 µg/mL.[11]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]

-

Controls:

-

Positive Control: Wells containing the bacterial suspension in broth without this compound.

-

Negative Control: Wells containing broth only.

-

Solvent Control: Wells containing the bacterial suspension and the highest concentration of DMSO used in the dilutions to ensure it has no inhibitory effect.[11]

-

-

Incubation: The microtiter plates are incubated at 35-37°C in ambient air for 16-24 hours.[6][12]

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound in a well with no visible bacterial growth.[6]

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no growth (at and above the MIC) and spotted onto drug-free agar plates.[6] The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log) reduction in the initial inoculum count.[6]

Macromolecule Synthesis Inhibition Assay

This assay helps to elucidate the mechanism of action of an antibacterial compound by determining its effect on the synthesis of essential cellular macromolecules.

a. Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, cell wall, and lipids is measured in the presence and absence of the test compound. Inhibition of a specific pathway is indicated by a reduction in the incorporation of the corresponding radiolabeled precursor.

b. Precursors and Target Macromolecules:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

Cell Wall Synthesis: N-acetyl-d-[³H]-glucosamine

-

Lipid Synthesis: [³H]-glycerol

c. Experimental Procedure (General Outline):

-

Bacterial Culture: An actively growing bacterial culture is prepared.

-

Exposure to this compound: The culture is treated with different concentrations of this compound (e.g., 0.5x, 1x, and 4x MIC) and incubated for various time points.[5]

-

Addition of Radiolabeled Precursors: At specific time intervals, the respective radiolabeled precursors are added to the treated and untreated control cultures.

-

Incubation: The cultures are incubated for a defined period to allow for the incorporation of the precursors.

-

Precipitation of Macromolecules: The synthesis is stopped, and the macromolecules are precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the untreated controls. Studies have shown that this compound at its MIC and 4x MIC significantly inhibits the synthesis of DNA, RNA, protein, cell wall, and lipids in MRSA after a few hours of exposure.[5][13]

Visualizing the Mechanism of Action and Experimental Workflows

Proposed Antibacterial Mechanism of this compound

This compound exhibits a novel mechanism of action primarily targeting the bacterial cell membrane.[1][14] It increases membrane fluidity, leading to the formation of hyperfluid domains. These domains trap membrane proteins, culminating in the formation of large membrane vesicles.[1][14] This process disrupts essential cellular functions, including cell division and cell wall synthesis.[1][14] Additionally, this compound has been shown to inhibit the synthesis of multiple macromolecules.[5][13]

Caption: Proposed mechanism of action of this compound against bacterial cells.

Experimental Workflow for MIC and MBC Determination

The workflow for determining the MIC and MBC values is a standardized and sequential process, crucial for the preliminary screening of any potential antibacterial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The novel antibiotic this compound traps membrane proteins in vesicles with increased fluidity | PLOS Pathogens [journals.plos.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Antibacterial mechanisms of this compound against important hospital-acquired antibiotic-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a new candidate as natural antibacterial drug from Rhodomyrtus tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Rhodomyrtus tomentosa (Aiton) Hassk. Leaf Extract against Clinical Isolates of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 13. researchgate.net [researchgate.net]

- 14. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic this compound: Antibacterial Activity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Antimicrobial Promise of Rhodomyrtone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising natural compound with a wide range of biological activities.[1][2][3] Early investigations have highlighted its significant antibacterial, antiviral, and immunomodulatory properties, positioning it as a compelling candidate for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the early studies on the broad-spectrum activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action.

Broad-Spectrum Antibacterial Activity

This compound has demonstrated remarkable efficacy against a broad range of Gram-positive bacteria, including clinically significant multidrug-resistant strains.[2][4] Its activity against Gram-negative bacteria is limited, which is thought to be due to the impermeable outer membrane of these organisms.[2]

Quantitative Antibacterial Data

The antibacterial potency of this compound is evident from the low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in various studies. The following tables summarize the quantitative data from early research, showcasing its activity against a diverse panel of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) | 0.39 - 1.0 | [5][6] |

| Methicillin-Resistant S. aureus (MRSA) | 0.39 - 1.0 | [6][7][8] | |

| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 1.0 | [5][9] | |

| Vancomycin-Resistant S. aureus (VRSA) | 1.0 | [5] | |

| Staphylococcus epidermidis | ATCC 35984 | 0.39 | [6] |

| Streptococcus pyogenes | Clinical Isolates | 0.125 - 0.5 | [7] |

| Streptococcus mutans | ATCC 25175 | 0.78 | [7] |

| Streptococcus pneumoniae | ATCC 49619, Clinical Isolates | 0.39 - 0.78 | [6] |

| Enterococcus faecalis | ATCC 29212, Vancomycin-Resistant Enterococci (VRE) | 0.5 | [9] |

| Bacillus cereus | 0.03 - 1.00 | [10] | |

| Propionibacterium acnes | Clinical Isolates | 0.125 - 2.0 | [4] |

| Clostridium difficile | 0.5 | [7] |

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MBC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | 0.39 - 12.5 | [6] |

| MRSA (Blood Isolates) | 4.0 (MBC90) | [5][11] | |

| Daptomycin-Resistant, VISA, VRSA, Linezolid-Resistant | 4.0 (MBC90) | [5][11] | |

| Staphylococcus pseudintermedius | Clinical Isolates | 2.0 - 8.0 | [12] |

| Streptococcus pneumoniae | ATCC 49619, Clinical Isolates | 0.39 - 12.5 | [6] |

| Enterococcus faecalis | ATCC 29212, VRE-3 | 0.5 - 8.0 | [9] |

Experimental Protocols for Antibacterial Testing

The antibacterial activity of this compound is predominantly determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][12][13]

-

Preparation of this compound Stock Solution: this compound powder (≥95% purity) is dissolved in 100% dimethyl sulfoxide (DMSO).[5][13]

-

Preparation of Microtiter Plates: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[5][7] For testing against daptomycin-resistant strains, CAMHB is supplemented with 50 mg/L calcium.[5][13]

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][13]

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.[5][7][13]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5][13]

-

MBC Determination: To determine the MBC, aliquots (typically 10 µL) are taken from wells with no visible growth and plated on drug-free agar.[5][13] The plates are incubated for 18-24 hours, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[12]

This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.[12]

-

Inoculum Preparation: A bacterial suspension is prepared to a concentration of approximately 10^6 CFU/mL.[12]

-

Treatment: The bacterial suspension is treated with this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).[12] A control with 1% DMSO is also included.[12]

-

Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are collected, serially diluted, and plated on appropriate agar plates.[12]

-

Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.[12]

Antiviral Activity

Recent studies have unveiled the broad-spectrum antiviral potential of this compound against both RNA and DNA viruses.[14][15]

Reported Antiviral Spectrum

This compound has shown potent inhibitory effects against a range of viruses, including:

-

SARS-CoV-2

-

Respiratory Syncytial Virus (RSV)

-

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

-

Varicella-Zoster Virus (VZV)

-

Human Cytomegalovirus (HCMV)

Mechanistic studies suggest that this compound inhibits viral infection by interfering with cellular factors essential for viral gene expression, rather than directly targeting viral components.[14] This mode of action may reduce the likelihood of developing drug-resistant viral variants.[14]

Antifungal and Other Activities

While the primary focus of early research has been on its antibacterial and antiviral properties, some studies have touched upon the antifungal potential of this compound. Although purified this compound did not show significant growth inhibition against Candida albicans at concentrations up to 100 µg/mL, it did impair the adhesion of the yeast to surfaces.[4] Crude extracts of R. tomentosa have shown some inhibitory effects at high concentrations.[4]

Beyond its antimicrobial effects, this compound has also been reported to possess anti-inflammatory, antioxidant, and anticancer activities.[1][2][3]

Mechanism of Action

The antibacterial mechanism of this compound is multifaceted, primarily targeting the bacterial cell membrane and inhibiting the synthesis of essential macromolecules.[1][7]

Disruption of the Bacterial Cell Membrane

This compound increases the fluidity of the bacterial cell membrane, leading to the formation of hyperfluid domains.[1][2][3] These domains attract and trap membrane proteins, ultimately leading to the formation of large membrane vesicles and disrupting cellular processes such as cell division and cell wall synthesis.[1][2][3]

Inhibition of Macromolecule Synthesis

Studies using radiolabeled precursors have demonstrated that this compound inhibits the synthesis of DNA, RNA, proteins, cell wall components, and lipids in bacteria like Staphylococcus aureus.[7] This broad inhibition of macromolecule synthesis contributes significantly to its potent bactericidal activity.[7]

Conclusion

Early studies on this compound have established it as a natural compound with potent and broad-spectrum antimicrobial activities. Its strong efficacy against drug-resistant Gram-positive bacteria and a range of viruses, coupled with a unique mechanism of action that targets multiple cellular processes, underscores its potential as a lead compound for the development of novel anti-infective agents. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate its therapeutic potential.

References

- 1. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic this compound: Antibacterial Activity and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Activities and Mechanisms of the Acylphloroglucinol Antibiotic this compound: Antibacterial Activity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Accumulates in Bacterial Cell Wall and Cell Membrane and Inhibits the Synthesis of Multiple Cellular Macromolecules in Epidemic Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Antibacterial mechanisms of this compound against important hospital-acquired antibiotic-resistant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound-rich fractions from Rhodomyrtus tomentosa (Aiton) Hassk. leaves: A potent antimicrobial compound for Staphylococcus pseudintermedius - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: a new anti-Staphylococcus aureus agent against resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

Exploratory Studies on Rhodomyrtone's Anti-inflammatory Potential: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, an acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural product with potent biological activities. While extensively studied for its antibacterial properties, a growing body of evidence highlights its significant anti-inflammatory potential. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanisms elucidated to date involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a wide array of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This compound, derived from the medicinal plant Rhodomyrtus tomentosa, has been identified as a compound of interest. Evidence suggests that this compound significantly decreases the expression and secretion of inflammatory proteins and genes by modulating key intracellular signaling cascades.[1] This guide synthesizes the findings from exploratory studies to provide a technical foundation for further research and development.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene induction. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This unmasks a nuclear localization signal on the p65 subunit, allowing the dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which consequently blocks the nuclear translocation of the active p65 subunit.[2] Studies have demonstrated that this compound inhibits the expression and phosphorylation of NF-κB in a dose-dependent manner.[2]

Modulation of MAPK Pathways

The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[3][4][5] Research indicates that this compound can inhibit the phosphorylation of both ERK1/2 and p38 MAPK, thereby suppressing downstream inflammatory events.[2] By attenuating these kinase cascades, this compound prevents the activation of transcription factors that work in concert with NF-κB to amplify the inflammatory response.

Effects on Other Inflammatory Pathways

Currently, the primary described anti-inflammatory mechanisms of this compound center on the NF-κB and MAPK pathways. Its effects on other significant inflammatory cascades, such as the JAK-STAT pathway and the NLRP3 inflammasome, have not been extensively reported in the literature and represent a key area for future investigation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its extracts has been quantified in several in vitro studies. The data is summarized below.

| Parameter Measured | Experimental System | Treatment | Concentration Range | Observed Effect | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | This compound-rich extract | 50 - 600 ng/mL | 19.26% - 88.36% decrease | [6] |

| Gene Expression (mRNA) | LPS-stimulated RAW 264.7 Macrophages | This compound-rich extract | 50 - 600 ng/mL | Concentration-dependent downregulation of IL-6, IL-1β, iNOS, and COX-2 | [6] |

| Protein Expression | Epidermoid Carcinoma A431 Cells | This compound | 0.5 - 1.5 µg/mL | Dose-dependent inhibition of NF-κB expression and phosphorylation | [2] |

| Protein Phosphorylation | Epidermoid Carcinoma A431 Cells | This compound | 0.5 - 1.5 µg/mL | Inhibition of ERK1/2 and p38 MAPK phosphorylation | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of this compound.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory properties of this compound follows a logical progression from cytotoxicity assessment to mechanistic evaluation.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Plating: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction) at a density of approximately 1.5 x 10⁵ to 5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control) for a pre-incubation period (e.g., 1-4 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and cells are incubated for a further period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Component A (1% sulfanilamide in 2.5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Reaction: In a new 96-well plate, add 100 µL of supernatant to 100 µL of the prepared Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., iNOS, COX-2, IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green Master Mix.

-

Thermocycling: Perform the qPCR using a real-time PCR system with a standard protocol: an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protein Analysis (Western Blot)

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, and their total protein counterparts, plus a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Perform densitometric analysis on the bands and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

Exploratory studies have established this compound as a compound with significant anti-inflammatory properties, primarily acting through the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data, though limited, consistently demonstrates its ability to suppress the production of key pro-inflammatory mediators in vitro.

For drug development professionals and scientists, the following areas warrant further investigation:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK cascades.

-

Pathway Expansion: Investigating the potential effects of this compound on other inflammatory pathways, such as JAK-STAT and NLRP3 inflammasome activation.

-

In Vivo Efficacy: Conducting comprehensive studies in animal models of inflammatory diseases to validate the in vitro findings and assess therapeutic potential.

-

Pharmacokinetics and Safety: Establishing the ADME (absorption, distribution, metabolism, and excretion) profile and conducting thorough toxicological assessments.

The foundational data presented in this guide strongly supports the continued investigation of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. Antibiotics | Free Full-Text | this compound as a New Natural Antibiotic Isolated from Rhodomyrtus tomentosa Leaf Extract: A Clinical Application in the Management of Acne Vulgaris [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential activation of ERK, JNK/SAPK and P38/CSBP/RK map kinase family members during the cellular response to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rhodomyrtone from Rhodomyrtus tomentosa Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtone, a potent acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has garnered significant interest within the scientific community for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including resistant strains such as MRSA.[1][2][3] Its mechanism of action involves disrupting the bacterial cell membrane, making it a promising candidate for the development of new antibiotics.[1] Furthermore, this compound has demonstrated anti-inflammatory and anticancer properties, reportedly through the modulation of key signaling pathways such as MAP kinase and NF-κB.[1][2][4]

These application notes provide detailed protocols for the extraction and purification of this compound from Rhodomyrtus tomentosa leaves, along with methods for its quantification. The information is intended to equip researchers and drug development professionals with the necessary knowledge to isolate and study this promising bioactive compound.

Data Presentation

Table 1: Extraction and Purification Yields of this compound

| Stage | Parameter | Value | Reference |

| Ethanolic Extraction | Starting Material | Dried, ground R. tomentosa leaves | [5] |

| Solvent | 95% Ethanol | [5] | |

| Extraction Yield (Crude Extract) | 5.12% (w/w) | [5] | |

| Column Chromatography | Stationary Phase | Silica Gel 60 | [5] |

| Mobile Phase | Hexane:Ethyl Acetate (92:8 v/v) | [5] | |

| Fraction with Highest this compound | Fraction F4 | [5] | |

| This compound Content in F4 | 489.08 mg/g | [5] | |

| This compound Content in F3 | 217.12 mg/g | [5] | |

| This compound Content in F5 | 242.56 mg/g | [5] | |

| This compound Content in F6 | 233.83 mg/g | [5] | |

| This compound Content in F7 | 119.63 mg/g | [5] |

Table 2: HPLC Parameters for this compound Quantification

| Parameter | Specification | Reference |

| Column | Bondapak C18 | [6] |

| Mobile Phase | Acetonitrile:Deionized Water (80:20 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection Wavelength | 254 nm | [8] |

| Injection Volume | 20 µL | [8] |

| Retention Time | ~5.9 - 9.3 min | [5][6] |

| Linear Range | 0.04 - 128.0 µg/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL | [6] |

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodomyrtus tomentosa Leaves

Objective: To obtain a crude ethanolic extract rich in this compound.

Materials:

-

Dried, powdered leaves of Rhodomyrtus tomentosa

-

95% Ethanol

-

Maceration vessel

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 800 g of dried, ground R. tomentosa leaves.[5]

-

Place the powdered leaves in a suitable maceration vessel.

-

Add a sufficient volume of 95% ethanol to completely submerge the plant material.

-

Macerate at room temperature (approximately 25°C) for 5-7 days, with occasional agitation.[2][5]

-

After the maceration period, filter the extract to separate the plant debris from the liquid extract.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[5]

-

Pool the filtrates from all three extractions.

-

Concentrate the pooled ethanolic extract using a rotary evaporator under reduced pressure until a dark green, gummy residue is obtained.[5]

-

Calculate the percentage yield of the crude extract. An expected yield is approximately 5.12% (w/w).[5]

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate and purify this compound from the crude ethanolic extract.

Materials:

-

Crude ethanolic extract of R. tomentosa

-

Silica gel 60 (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetone

-

Glass column for chromatography

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Acetone Partitioning: Partition the crude ethanolic extract with acetone to yield an acetone-soluble fraction, which will be enriched with this compound.[5]

-

Column Preparation: Prepare a slurry of silica gel 60 in the mobile phase (hexane:ethyl acetate, 92:8 v/v) and pack it into a glass column.

-

Sample Loading: Dissolve the acetone-soluble fraction in a minimal amount of the mobile phase and load it onto the prepared silica gel column.

-

Elution: Elute the column with the isocratic mobile phase of hexane:ethyl acetate (92:8 v/v).[5]

-

Fraction Collection: Collect the eluate in separate fractions (e.g., 15 fractions).[5]

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber with the same mobile phase. Visualize the spots under a UV lamp at 254 nm. This compound has a reported Rf value of approximately 0.34 in this system.[5]

-

Pooling Fractions: Pool the fractions that show a prominent spot corresponding to the Rf of this compound (typically fractions F3-F7).[5]

-

Concentration: Concentrate the pooled fractions to obtain purified this compound. Fraction F4 is reported to have the highest concentration of this compound.[5]

Protocol 3: Quantitative Analysis of this compound by HPLC

Objective: To determine the concentration of this compound in the purified fractions.

Materials:

-

Purified this compound fractions

-

This compound standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

HPLC system with a UV detector

-

C18 column

Procedure:

-